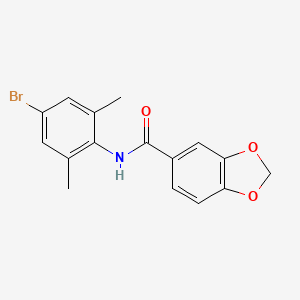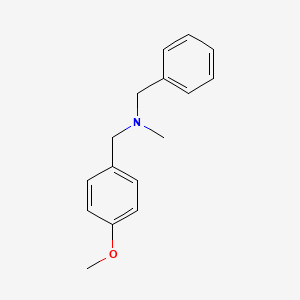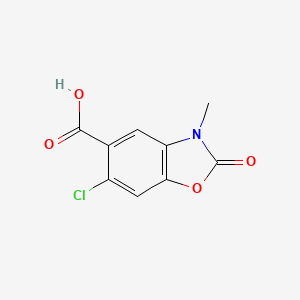![molecular formula C14H17NO4 B5885344 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid, also known as N-(cyclohexylcarbonyl)-5-hydroxyanthranilic acid (NCHA), is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of anthranilic acid and is known to have anti-inflammatory and immunomodulatory effects.
Mécanisme D'action
The exact mechanism of action of NCHA is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells such as T cells and macrophages.
Biochemical and physiological effects:
NCHA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of adhesion molecules on immune cells. NCHA has also been shown to modulate the activity of immune cells such as T cells and macrophages, leading to a reduction in inflammation and immune-mediated tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
NCHA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on NCHA. One area of interest is the development of more potent and selective analogs of NCHA that could be used for the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the anticancer properties of NCHA and its analogs. Finally, further studies are needed to fully understand the mechanism of action of NCHA and to identify its molecular targets.
Méthodes De Synthèse
NCHA can be synthesized through a multi-step process starting from anthranilic acid. The first step involves the reaction of anthranilic acid with cyclohexyl isocyanate to form 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid. The second step involves the hydrolysis of 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid to form 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid hydrochloride. The final step involves the reaction of 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid hydrochloride with sodium hydroxide to form NCHA.
Applications De Recherche Scientifique
NCHA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. NCHA has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-6-7-12(11(8-10)14(18)19)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVDCPYAIPEESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
